molecular formula C8H13Br B13157306 1-(Bromomethyl)-1-cyclopropylcyclobutane

1-(Bromomethyl)-1-cyclopropylcyclobutane

Cat. No.: B13157306
M. Wt: 189.09 g/mol
InChI Key: UFHCZIZEUKWIKZ-UHFFFAOYSA-N
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Description

Contextualization within Strained Carbocyclic Systems Research

1-(Bromomethyl)-1-cyclopropylcyclobutane is a member of the spiro[2.3]hexane family. Its structure is defined by a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. Both of these small carbocycles are characterized by significant ring strain due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. Cyclopropanes and cyclobutanes possess ring strains of approximately 27-28 kcal/mol. researchgate.net This inherent strain energy is a defining feature of their chemistry, making them susceptible to ring-opening reactions that release this energy. nih.gov

Research into such strained systems is driven by the desire to harness this reactivity for constructive chemical transformations. The high intrinsic energy and structural rigidity of these small rings lead to unique applications but also present considerable challenges for their construction and manipulation. researchgate.net The reactivity of cyclopropanes, for instance, can be modulated by substituents; electron-withdrawing groups can render the ring electrophilic and prone to opening upon reaction with nucleophiles. nih.govnih.gov The study of molecules like this compound provides a platform to investigate the interplay of strain and functional group reactivity within a compact, three-dimensional framework.

Significance of Cyclopropyl-Substituted Cyclobutanes in Organic Synthesis

Cyclopropyl-substituted cyclobutanes, which form the core of this compound, are valuable motifs in organic synthesis. Their rigid, sp³-rich structures are increasingly sought after in medicinal chemistry as bioisosteres for more common planar groups like aromatic rings, a concept often termed "escaping from flatland". researchgate.net This three-dimensionality can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability or better target selectivity. researchgate.net

The spirocyclic arrangement of a cyclopropane and a cyclobutane ring creates a well-defined and conformationally restricted scaffold. The presence of a reactive handle, such as the bromomethyl group in this compound, allows for the elaboration of this core structure into more complex molecules. This makes such compounds useful as building blocks for the synthesis of novel organic materials, agrochemicals, and pharmaceuticals. researchgate.net The unique stereoelectronic properties of the cyclopropyl (B3062369) group can also influence the reactivity of adjacent functionalities, offering avenues for stereocontrolled transformations. beilstein-journals.org

Overview of Key Chemical Research Challenges Associated with Spirocyclic and Bicyclic Bromoalkanes

The synthesis and manipulation of spirocyclic and bicyclic bromoalkanes, particularly those involving strained rings, present a distinct set of challenges for chemists. A primary difficulty lies in the inherent reactivity of the strained ring system itself, which can lead to undesired rearrangements or ring-opening side reactions under the conditions required for chemical transformations.

For a molecule like this compound, the presence of the bromomethyl group at the spiro-carbon introduces further complexity. The C-Br bond is a versatile functional group, readily participating in nucleophilic substitution (Sₙ2) and elimination reactions. However, the proximity of this reactive center to the strained rings can activate pathways for skeletal rearrangement. For example, the departure of the bromide ion could lead to the formation of a primary carbocation that is immediately adjacent to the strained rings, which are known to readily participate in carbocation-mediated rearrangements to alleviate ring strain.

Furthermore, achieving high purity in the synthesis of such compounds is often difficult. Isomeric byproducts can form during bromination or subsequent reactions, and their similar physical properties can make purification challenging. The stereocontrolled synthesis of substituted spirocycles also remains a significant hurdle, requiring the development of highly selective catalytic methods to control the spatial arrangement of substituents on the rigid three-dimensional core. beilstein-journals.org

Table 1: Predicted Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₃Br
IUPAC Name1-(Bromomethyl)spiro[2.3]hexane
Molecular Weight189.09 g/mol
Canonical SMILESC1CC12(CCC2)CBr
InChIKeyWIKYXAOCAUCRJP-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopropylcyclobutane

InChI

InChI=1S/C8H13Br/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2

InChI Key

UFHCZIZEUKWIKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CBr)C2CC2

Origin of Product

United States

Synthetic Strategies for 1 Bromomethyl 1 Cyclopropylcyclobutane and Analogous Structures

Retrosynthetic Analysis of the 1-Cyclopropylcyclobutane Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For the 1-cyclopropylcyclobutane core, several disconnections can be envisioned.

A primary disconnection breaks the cyclobutane (B1203170) ring, leading to precursors suitable for cycloaddition or ring-expansion strategies. For a [2+2] cycloaddition approach, the cyclobutane can be disconnected into two alkene fragments. One potential pathway involves the reaction of a cyclopropyl-substituted alkene with an appropriate C2 synthon.

Alternatively, a ring expansion strategy involves disconnecting one of the C-C bonds within the cyclobutane ring that is adjacent to the cyclopropyl (B3062369) group. This leads to a cyclopropylcarbinyl-type precursor. This precursor, often a cyclopropylmethanol (B32771) or a related derivative, can be induced to rearrange and form the four-membered ring. This approach leverages the inherent ring strain of the cyclopropane (B1198618) to drive the formation of the slightly less strained cyclobutane.

A third disconnection could be considered at the bond connecting the two rings. However, forming this bond directly through the coupling of a cyclobutyl and a cyclopropyl fragment is often less efficient than strategies that build one ring onto the other. Therefore, the most common strategies focus on constructing the cyclobutane ring from precursors that already contain the cyclopropyl group.

Formation of the Cyclobutane Ring Bearing Cyclopropyl and Bromomethyl Moieties

The construction of the substituted cyclobutane ring is the crucial part of the synthesis. This can be achieved through various methodologies, primarily categorized as ring expansions from three-membered rings or cycloaddition reactions.

Ring expansion reactions are powerful methods for synthesizing four-membered rings from readily available cyclopropane derivatives. nih.gov These transformations are often driven by the release of ring strain.

Cyclopropylcarbinyl cations are key intermediates in many chemical transformations and can be harnessed for synthetically useful reactions, including the formation of cyclopropanes and skeletal rearrangements. rsc.org When a leaving group attached to a methylene (B1212753) unit on a cyclopropane ring departs, the resulting primary carbocation is stabilized by the adjacent cyclopropane ring, forming a non-classical cyclopropylcarbinyl cation. This delocalized cation can be captured by a nucleophile at what was the methylene carbon or at one of the ring carbons, with accompanying ring opening.

Alternatively, the cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation, which is then trapped by a nucleophile to form a cyclobutane. This rearrangement is a key step in constructing the cyclobutane core from a cyclopropane precursor. The process can be initiated by treating a cyclopropylcarbinyl alcohol with an acid or by the reaction of a vinylcyclopropane (B126155) with an electrophile. acs.org The regioselectivity of the rearrangement and subsequent trapping can be influenced by substituents on the cyclopropane ring.

Precursor TypeInducing Reagent/ConditionIntermediateProduct Type
Cyclopropylcarbinyl AlcoholAcid (e.g., H₂SO₄, TsOH)Cyclopropylcarbinyl CationCyclobutanol (B46151) / Cyclobutyl Ether
VinylcyclopropaneElectrophile (e.g., Br₂, H⁺)Cyclopropylcarbinyl CationFunctionalized Cyclobutane

Metal-mediated reactions provide a powerful tool for ring expansion. Samarium diiodide (SmI₂), a potent single-electron transfer agent, is particularly useful in this context. nih.gov It can promote the reductive formation of cyclopropanol (B106826) derivatives, which can then undergo oxidative ring opening to yield cyclobutanones. acs.orgnih.gov For instance, the reaction of α-bromomethyl cycloalkanones with SmI₂ can lead to bicyclic cyclopropyl silyl (B83357) ethers. nih.govacs.org Subsequent treatment of these intermediates with an oxidizing agent like iron(III) chloride (FeCl₃) can induce a ring-expansion process to form a larger cyclic ketone. acs.orgnih.gov

While this specific methodology typically expands a cycloalkanone to a larger ring, the underlying principles can be adapted. A SmI₂-mediated Barbier-type cyclization followed by fragmentation of the resulting cyclopropanol intermediate is a plausible pathway for constructing a cyclobutane ring. nih.gov This approach has been successfully applied in the total synthesis of natural products to construct seven-membered rings, demonstrating its utility in ring expansion cascades. nih.gov Transition metals such as rhodium and palladium have also been utilized in catalyzing the ring expansion of strained systems like spiropentanes and alkylidenecyclopropanes to form five-membered rings, and similar principles could potentially be applied to achieve four-membered rings. wikipedia.orgnih.gov

Mediating MetalSubstrateKey TransformationProduct
Samarium Diiodide (SmI₂)α-Bromomethyl CycloalkanoneReductive cyclization followed by oxidative ring expansionRing-expanded Ketone
Rhodium (Rh)SpiropentaneC-C bond activation and migratory insertionCyclopentenone
Transition Metals (General)Substituted CyclopropanesOxidative addition to form metallacyclobutaneCyclobutene/Cyclobutane

Achieving stereocontrol during the synthesis of complex molecules is a primary goal of modern organic synthesis. In the context of ring expansions to form cyclobutanes, stereocontrol can be imparted through various strategies. nih.gov The stereochemistry of the starting cyclopropane precursor can directly influence the stereochemical outcome of the rearrangement, often proceeding through stereospecific pathways. acs.org

For instance, enantioselective organocatalyzed semipinacol rearrangements of cyclobutanol allylic alcohols have been developed, showcasing the potential for catalytic, asymmetric ring expansions. nih.gov Similarly, ring contraction of optically pure pyrrolidines has been shown to produce cyclobutanes with excellent stereocontrol. nih.gov Although this is a ring contraction to a cyclobutane rather than an expansion from a cyclopropane, it demonstrates that stereospecific rearrangements involving the extrusion of a small molecule (in that case, nitrogen) can be highly effective for controlling stereochemistry. acs.orgnih.gov Applying these principles, a chiral auxiliary or a chiral catalyst could be employed during a cyclopropylcarbinyl rearrangement to influence the facial selectivity of the bond migration or nucleophilic attack, leading to an enantioenriched cyclobutane product.

Among the various methods for synthesizing cyclobutanes, the [2+2] cycloaddition reaction is arguably the most prominent and widely used. nih.gov This reaction involves the union of two components with double bonds (olefins) to form a four-membered ring. acs.org The reaction can be initiated photochemically, thermally, or through catalysis.

To synthesize a 1-cyclopropyl-1-(bromomethyl)cyclobutane core, a [2+2] cycloaddition could be envisioned between a cyclopropyl-substituted alkene and an alkene bearing a bromomethyl precursor group. For example, the reaction of 1-cyclopropyl-ethene with bromoethene could theoretically form the desired ring system, although regioselectivity and reactivity would be significant challenges to overcome.

Photochemical [2+2] cycloadditions, often mediated by a photosensitizer, are a common method for accessing the cyclobutane core. organic-chemistry.org The reaction of an enone with an alkene, for instance, can produce cyclobutane products with high diastereoselectivity. organic-chemistry.org Intramolecular [2+2] cycloadditions are also a versatile method for creating bicyclic systems containing a cyclobutane ring. acs.org By carefully designing a precursor that tethers the cyclopropyl alkene and the second alkene component, an intramolecular cycloaddition could be used to form the desired substituted cyclobutane ring with potentially high levels of stereocontrol. acs.org

Direct Functionalization of Cyclobutane Skeletons

Modern synthetic chemistry has increasingly turned to C–H functionalization as a powerful tool for the direct modification of existing molecular scaffolds, bypassing the need for pre-functionalized starting materials. acs.orgnih.gov This logic is applicable to the synthesis of complex cyclobutanes. While early examples of direct cyclobutane functionalization were often limited, significant advances have been made, particularly using palladium catalysis. acs.org

One prominent strategy involves the use of a directing group to guide a metal catalyst to a specific C(sp³)–H bond. For instance, Pd(II)-catalyzed C(sp³)–H arylation of cyclobutane frameworks has been successfully achieved using directing groups like aminoquinolines or even native tertiary alkylamines. acs.orgchemrxiv.orgacs.org In a hypothetical application to a precursor of 1-(bromomethyl)-1-cyclopropylcyclobutane, a directing group attached to the cyclobutane ring could facilitate the introduction of various functionalities. While this method is powerful for creating C-C bonds, its direct application for installing a bromomethyl group is less common. However, it could be used to synthesize a complex cyclobutane core which is then further elaborated.

Recent developments have demonstrated that rhodium(II) catalysts can achieve regiodivergent C–H functionalization of arylcyclobutanes, allowing for selective reaction at different positions on the ring simply by changing the catalyst. nih.gov This level of control is crucial for building highly substituted cyclobutane structures.

Table 1: Examples of Direct C–H Functionalization on Cycloalkane Skeletons

Catalyst System Directing Group Type of Functionalization Reference
Pd(II) / Chiral Amino Acid Tertiary Alkylamine Enantioselective Arylation acs.orgnih.gov
Pd(II) / Aminoquinoline Carboxamide Diastereoselective Arylation acs.org
Rh₂(S-TCPTAD)₄ None (Aryl Substrate) C1-Benzylic Functionalization nih.gov
Cp*Rh(III) / Chiral Carboxylic Acid Azine Enantioselective Amidation chemrxiv.org

These methods highlight the potential to directly modify a pre-formed cyclobutane ring, offering a streamlined route to complex derivatives that could serve as precursors to the target molecule. nih.govchemrxiv.orgnih.govbaranlab.orgresearchgate.net

Introduction of the Bromomethyl Moiety

A crucial step in the synthesis of the target compound is the introduction of the bromomethyl group onto the spirocyclic core. This can be achieved through various methods, with the most common being the conversion of a precursor alcohol.

Regioselective bromination involves the selective introduction of a bromine atom at a specific position in a molecule that has multiple reactive sites. In the context of synthesizing analogs, if an unsaturated cyclobutane precursor were used, allylic bromination could be a viable strategy. For example, the reaction of 1,2-disubstituted cyclobutenes with bromine can lead to regioselective halogenation at the allylic position, with the selectivity controlled by carbocation-stabilizing groups on the substrate. nih.gov The Ziegler bromination, using N-bromosuccinimide (NBS), is a classic method for such transformations. nih.gov

For saturated systems, regioselectivity is often dictated by the directing effects of existing functional groups. Modern methods using reagents like tetrabutylammonium (B224687) bromide promoted by V₂O₅-H₂O₂ offer environmentally favorable protocols for the regioselective bromination of various organic substrates under mild conditions. mdpi.com

The most direct and widely applicable strategy for synthesizing this compound involves the synthesis of the corresponding precursor alcohol, (1-cyclopropylcyclobutyl)methanol, followed by a halogenation reaction. This two-step approach ensures that the bromomethyl group is installed at the desired quaternary center without ambiguity.

The synthesis of the precursor alcohol can be envisioned through the reaction of a Grignard reagent, such as cyclopropylmagnesium bromide, with cyclobutanecarboxylic acid ester, or by the reaction of cyclobutanone (B123998) with a suitable cyclopropyl-containing nucleophile.

Once the primary alcohol is obtained, its conversion to the corresponding bromide is a standard transformation. A highly effective and industrially scalable method for this conversion has been patented for analogous compounds like (bromomethyl)cyclobutane (B93029). google.comgoogle.com This process involves the reaction of the alcohol (e.g., cyclobutylmethanol) with a bromine source in the presence of a triarylphosphite, typically in a polar aprotic solvent like DMF. google.comchemicalbook.com

A typical procedure involves:

Solubilizing a triarylphosphite (e.g., triphenylphosphite) in DMF. google.com

Adding bromine (Br₂) at a controlled low temperature (e.g., <15°C). google.com

Further cooling the reaction mixture (e.g., <0°C). google.com

Adding the precursor alcohol, such as cyclobutylmethanol, while maintaining the low temperature. google.comchemicalbook.com

Recovering the final (bromomethyl)cyclobutane product after workup and distillation. google.comchemicalbook.com

This method has been shown to produce high yields (e.g., 78%) and high purity of the desired alkyl bromide. chemicalbook.com

Table 2: Reagents for Conversion of Primary Alcohols to Alkyl Bromides

Reagent(s) Typical Conditions Notes Reference
PBr₃ Neat or in a non-polar solvent Common laboratory method
CBr₄ / PPh₃ (Appel Reaction) Anhydrous CH₂Cl₂ or CH₃CN Mild conditions, good for sensitive substrates
Triphenylphosphite / Br₂ DMF, low temperature (-12°C to 20°C) High yield, scalable for industrial production google.comgoogle.comchemicalbook.com

Radical and Photochemical Strategies for Building Strained Ring Systems

The construction of the spiro[2.3]hexane core itself requires strategies capable of forming strained rings. Radical and photochemical reactions are particularly well-suited for this purpose, as they can generate the high-energy intermediates necessary for the formation of three- and four-membered rings. nih.gov

The formation of the cyclopropane ring often involves the addition of a carbene or a carbenoid to an alkene. libretexts.org A key precursor for this compound could be 1-methylenecyclobutane. The reaction of this alkene with a methylene transfer reagent would directly generate the desired spiro[2.3]hexane skeleton.

The Simmons-Smith reaction is a classic and highly effective method for this transformation. wikipedia.orgtcichemicals.com It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgmasterorganicchemistry.comthermofisher.com This reagent reacts with an alkene in a stereospecific manner to deliver a methylene group, forming the cyclopropane ring. wikipedia.orgnih.gov

Table 3: Common Methylene Transfer Reagents for Cyclopropanation

Reagent System Name/Type Characteristics Reference
CH₂I₂ + Zn(Cu) Simmons-Smith Reaction Stereospecific, wide functional group tolerance wikipedia.orgtcichemicals.com
CH₂I₂ + Et₂Zn Furukawa Modification Increased reactivity, homogeneous conditions wikipedia.orgnih.gov
CH₂N₂ + light (hν) or Cu Diazomethane (B1218177) Decomposition Generates free carbene; can be difficult to control libretexts.orgmasterorganicchemistry.com
Sulfur Ylides Corey-Chaykovsky Reaction Effective for electron-deficient alkenes pharmaguideline.com

The Simmons-Smith reaction and its modifications are particularly advantageous as they avoid the use of hazardous diazomethane and are compatible with a wide range of functional groups. tcichemicals.com The reaction of 1-methylenecyclobutane with the Simmons-Smith reagent would be a direct and efficient route to the spiro[2.3]hexane carbon framework. researchgate.net

An alternative strategy for forming the cyclopropane ring is through an intramolecular reaction. This approach typically involves a substrate that contains both the alkene and a carbene precursor within the same molecule. Metal-catalyzed decomposition of the precursor generates a metal carbene that then reacts with the tethered double bond. wikipedia.org

Rhodium(II) complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for these transformations. wikipedia.org The reaction proceeds via the formation of a rhodium carbene intermediate from a diazo compound. wikipedia.orgnih.gov If the diazo moiety is suitably positioned relative to a double bond in the substrate, intramolecular cyclopropanation can occur with high efficiency and selectivity. acs.orgnih.gov

For example, a substrate containing a cyclobutane ring and an appended allylic diazoacetate could be cyclized to form a cyclopropane-fused lactone, a structure related to the spiro[2.3]hexane system. nih.gov The regioselectivity of such reactions, especially in diene systems, can be highly dependent on the choice of catalyst, with chiral dirhodium carboxylates often providing superior control compared to copper catalysts. acs.org This method offers a powerful way to construct complex, fused, and spirocyclic ring systems with a high degree of stereocontrol.

Mechanistic Studies of 1 Bromomethyl 1 Cyclopropylcyclobutane Reactivity

Rearrangement Pathways Involving Cyclopropyl-Carbinyl Cations

The solvolysis or ionization of 1-(bromomethyl)-1-cyclopropylcyclobutane proceeds via the formation of a cyclopropylcarbinyl cation. This class of carbocations is renowned for its non-classical structure and its tendency to undergo rapid skeletal rearrangements. nih.govresearchgate.net The inherent strain of the small rings in the parent molecule provides a thermodynamic driving force for these processes. nd.edu

The departure of the bromide leaving group from this compound is assisted by the neighboring cyclopropyl (B3062369) group, a phenomenon known as neighboring group participation. researchgate.net This leads to the formation of a highly unstable primary carbocation that immediately rearranges into a more stable non-classical carbocation. This intermediate is best described as a set of rapidly equilibrating structures, primarily the cyclopropylcarbinyl (CC) and bicyclobutonium (BB) cations. nih.gov

The characterization of these fleeting intermediates is challenging. nih.gov However, extensive studies on analogous systems using low-temperature NMR spectroscopy and computational modeling have provided significant insight into their structure. semanticscholar.orgchemrxiv.org Computational studies, including Density Functional Theory (DFT) investigations, indicate that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures may represent transition states for their interconversion. chemrxiv.org These non-classical ions feature pentacoordinate carbon atoms and are stabilized by the delocalization of sigma electrons, resulting in a three-center, two-electron bond. researchgate.net

The fate of the non-classical carbocation intermediate derived from this compound is highly dependent on reaction conditions and the substitution pattern of the substrate. Several competing pathways are available to the cation:

Ring Expansion: The cation can undergo rearrangement through the migration of one of the cyclobutane (B1203170) ring bonds, leading to an expanded ring system.

Nucleophilic Capture: The solvent or another nucleophile can attack the cation at various positions, leading to a mixture of substitution products, including alcohols or ethers. nih.gov

Elimination: Deprotonation from a carbon adjacent to the cationic center can result in the formation of various alkenes. utdallas.edu

Studies on related substituted cyclopropylcarbinyl systems show that the electronic nature of substituents plays a critical role in directing the reaction pathway. Electron-withdrawing groups, for example, can favor the formation of bicyclobutane products. nih.gov In contrast, aryl groups at certain positions can promote the formation of cyclobutenes. semanticscholar.org The interplay between these pathways determines the final product distribution. researchgate.net

FactorInfluence on Reaction PathwayResulting Products
Substituent Effects Electron-withdrawing groups can increase the demand for hyperconjugation, potentially favoring elimination pathways. nih.govBicyclobutanes, Alkenes
Solvent Polarity Polar protic solvents stabilize the carbocation intermediate, favoring unimolecular (S_N1/E1) pathways. pearson.comSubstitution and Elimination Products
Nucleophilicity of Solvent A strongly nucleophilic solvent can trap the carbocation before extensive rearrangement occurs.Substitution Products
Temperature Higher temperatures generally favor elimination over substitution pathways. pearson.comIncreased Alkene Formation

The structural characteristics of the non-classical carbocation intermediate govern the regio- and stereoselectivity of the rearrangement. Nucleophilic attack does not occur on a simple planar carbocation but rather on the delocalized system. The approach of the nucleophile is often directed by the geometry of the intermediate. semanticscholar.org

In some systems, the nucleophilic attack occurs stereoselectively, leading to a specific diastereomer. nih.gov For instance, investigations have shown that nucleophilic attack can occur on the same 'face' from which the leaving group departed or the initial protonation occurred, which contrasts with the inversion often seen in other non-classical systems like the norbornyl cation. semanticscholar.org This outcome is sometimes rationalized by the formation of a tight ion pair where the counterion guides the incoming nucleophile. semanticscholar.org The stereochemistry of the starting material can also significantly influence the product distribution. nih.gov

The rearrangement of cyclopropylcarbinyl cations is both kinetically rapid and thermodynamically favorable. The participation of the cyclopropyl group in the ionization step leads to significant rate acceleration compared to analogous compounds lacking this group. researchgate.net

ParameterObservation in Cyclopropylcarbinyl SystemsSignificance
Reaction Rate Significant rate acceleration due to neighboring group participation. researchgate.netnih.govIndicates stabilization of the carbocation-forming transition state.
Intermediate Stability Non-classical cations (CC and BB) are stable, delocalized intermediates. chemrxiv.orgGoverns the potential for rearrangement vs. direct capture.
Thermodynamic Driving Force Release of inherent ring strain in the cyclopropyl and cyclobutyl groups.Favors the formation of rearranged, more stable products.

Nucleophilic Substitution and Elimination Reactions at the Bromomethyl Center

Beyond complex rearrangements, the bromomethyl group is a site for standard nucleophilic substitution and elimination reactions, though its reactivity is heavily modulated by the attached ring systems. libretexts.org

The reactivity of this compound in substitution and elimination reactions is markedly different from that of simple primary acyclic bromoalkanes, such as 1-bromopropane, or less strained cyclic analogs like bromomethylcyclohexane.

Acyclic Bromoalkanes (e.g., 1-bromopropane): These substrates react almost exclusively through a bimolecular S_N2 mechanism, which involves a backside attack by a nucleophile. S_N1 and E1 reactions are highly disfavored due to the instability of the primary carbocation.

This compound: This compound shows a dramatic increase in reactivity towards unimolecular pathways (S_N1 and E1). pearson.comlibretexts.org The participation of the cyclopropyl ring greatly stabilizes the incipient carbocation, lowering the activation energy for ionization. Consequently, S_N2 reactions are unlikely to be competitive. The reaction will almost certainly proceed through the non-classical carbocation, leading to a mixture of rearranged substitution and elimination products, a pathway unavailable to simple bromoalkanes. mit.educhegg.com

The propensity to form a stable carbocation makes the reactivity of this compound more analogous to that of tertiary or secondary bromoalkanes, which also react via S_N1/E1 mechanisms, despite it being a primary halide. pearson.com

Compound TypePrimary Reaction Pathway(s)Key IntermediateRelative S_N1 Rate
1-Bromopropane S_N2Pentacoordinate Transition StateVery Slow
Bromomethylcyclohexane Primarily S_N2 (slow S_N1/E1 possible)Primary Carbocation (unstable)Slow
This compound S_N1 / E1 with RearrangementNon-classical CarbocationVery Fast
tert-Butyl Bromide S_N1 / E1Tertiary CarbocationFast

Influence of Ring Strain on Reaction Rates and Pathways

The reactivity of this compound is profoundly influenced by the substantial ring strain inherent in its spiro[2.3]hexane core. Ring strain arises from a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral value of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comwikipedia.orglibretexts.org Both cyclopropane (B1198618) and cyclobutane rings are significantly strained, with total strain energies of approximately 27.6 kcal/mol and 26.3 kcal/mol, respectively. masterorganicchemistry.commasterorganicchemistry.com

This stored potential energy can accelerate reactions that lead to the opening or rearrangement of one of the rings, as this process relieves strain. wikipedia.orgrsc.org Consequently, reactions that might proceed slowly with unstrained acyclic analogues can occur at greatly enhanced rates with this compound. The presence of two strained rings means that reaction pathways involving the cleavage of C-C bonds within the rings are often kinetically and thermodynamically favored over reactions that leave the carbocyclic framework intact. nih.govnih.gov For instance, solvolysis reactions that proceed through a carbocation intermediate are likely to be accompanied by rapid rearrangement of the adjacent cyclopropyl or cyclobutane ring to alleviate strain. The specific pathway taken—whether the cyclopropane or cyclobutane ring rearranges—will depend on the stability of the transition states and the resulting intermediates.

Radical-Mediated Transformations of the Bromomethyl Group

The bromomethyl group serves as a versatile handle for initiating radical reactions, which often lead to complex skeletal rearrangements driven by the relief of ring strain.

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond is relatively weak and susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or ultraviolet light. youtube.comlibretexts.org This homolysis event, where the bonding electron pair is split evenly, generates a bromine radical (Br•) and a primary alkyl radical, the 1-(1-cyclopropylcyclobutyl)methyl radical. wikipedia.org

Cyclization and Fragmentation Processes Involving Radical Intermediates

Once formed, the 1-(1-cyclopropylcyclobutyl)methyl radical is a prime candidate for rapid rearrangement. It is a type of cyclopropylcarbinyl radical, which is known to undergo extremely fast ring-opening fragmentation. nih.govucl.ac.uk This process is driven by the release of the high strain energy of the cyclopropane ring. nih.gov The radical can undergo β-scission of one of the cyclopropyl C-C bonds to form a more stable, rearranged homoallylic radical. acs.org

This fragmentation is typically regioselective, cleaving the more substituted bond to yield the thermodynamically more stable radical intermediate. ucl.ac.uk While intramolecular cyclization of the initial radical is conceivable, the kinetic favorability of the strain-releasing fragmentation of the cyclopropyl ring makes it the dominant pathway. nih.govacs.org The subsequent reactions of the resulting open-chain radical can lead to a variety of products, depending on the reaction conditions and the presence of trapping agents.

Strain-Release Driven Reactivity and Energetics of Strained Carbocycles

The concept of strain release is a central theme in the chemistry of this compound. The high potential energy stored in the strained rings provides a powerful thermodynamic driving force for reactions that can open these rings. acs.orgudel.eduresearchgate.net

Quantification of Strain Energy Release in Ring Transformations

The total strain of the spiro[2.3]hexane system in this compound is expected to be approximately the sum of the individual ring strains, making it a highly energy-rich molecule. A transformation that opens either ring will release a substantial portion of this energy, driving the reaction forward. nih.gov

Table 1: Strain Energies of Parent Cycloalkanes

CycloalkaneTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane27.69.2
Cyclobutane26.36.6
Cyclopentane6.11.2
Cyclohexane~0~0

Data compiled from various sources. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Influence of Ring Strain on Reaction Energetics and Product Distribution

Ring strain affects not only the thermodynamics (the position of the equilibrium) but also the kinetics (the rate of reaction) of a chemical process. researchgate.net Reactions involving strained rings often have lower activation energies for pathways that lead to strain relief. nih.gov This is because the high ground-state energy of the reactant means that less energy is required to reach the transition state for a strain-releasing step. nih.gov

In the context of this compound, the energetic landscape strongly favors products of rearrangement over simple substitution. For example, in a radical reaction, the fragmentation of the cyclopropyl ring is energetically favorable because the ~27 kcal/mol of strain energy is released. This large thermodynamic driving force ensures that ring-opened products will dominate the product distribution, even if other reaction pathways are possible. The competition between cyclopropane and cyclobutane ring opening would depend on the specific mechanism, but the slightly higher strain and well-established rapid fragmentation of cyclopropylcarbinyl systems suggest the cyclopropane ring is more likely to react first. ucl.ac.uk

Applications in Advanced Organic Synthesis

Stereocontrolled Synthesis of Target Molecules:This part of the article was meant to delve into the stereochemical aspects of reactions involving the title compound. This included its potential use in diastereoselective transformations, where the existing stereochemistry of the molecule would influence the formation of new stereocenters, and in asymmetric synthetic approaches to yield enantiomerically pure products. Chiral building blocks are of paramount importance in medicinal chemistry and materials science. While general methods for the stereocontrolled synthesis of cyclobutanes and related structures are well-established, the specific application of 1-(Bromomethyl)-1-cyclopropylcyclobutane as a chiral precursor or in stereoselective reactions is not described in the available scientific databases.

The absence of published research on this compound within these specific contexts prevents the creation of a detailed and informative article as per the user's request. The scientific community relies on published, peer-reviewed data to disseminate and build upon chemical knowledge. Without such documentation, any discussion on the applications of this particular compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, while the outlined topics represent significant areas of interest in contemporary organic synthesis, their specific connection to this compound remains unexplored in the accessible scientific literature.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural and dynamic investigation of organic molecules like 1-(Bromomethyl)-1-cyclopropylcyclobutane. Its utility extends from basic structural confirmation to the detailed elucidation of complex stereochemical relationships and reaction kinetics.

While one-dimensional (1D) NMR provides initial data on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of complex molecules such as spirocyclic compounds. idc-online.comresearchgate.net For this compound, a suite of 2D NMR experiments would be employed to confirm atomic connectivity and elucidate the spatial arrangement of the atoms. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. news-medical.net For the target molecule, COSY would reveal correlations between the protons on the bromomethyl group and adjacent cyclobutane (B1203170) protons, as well as couplings between the different sets of non-equivalent protons within the cyclobutane and cyclopropane (B1198618) rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. news-medical.netcolumbia.edu It is highly sensitive and allows for the definitive assignment of each proton signal to its corresponding carbon atom. columbia.edu An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the complete carbon skeleton by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. libretexts.orgnih.gov This technique would be instrumental in confirming the spirocyclic junction by showing correlations from the cyclopropyl (B3062369) and cyclobutane protons to the central quaternary spiro-carbon. It would also show correlations from the bromomethyl protons to the spiro-carbon, thus connecting all fragments of the molecule. huji.ac.ilresearchgate.net

The following tables outline the hypothetical NMR data and expected 2D correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
CH₂ Br ~3.5 ~40 s
Spiro C - ~45 -
Cyclobutane CH₂ (α) ~2.2 ~35 m
Cyclobutane CH₂ (β) ~1.9 ~18 m
Cyclopropyl CH ~0.8 ~15 m

Table 2: Key Expected 2D NMR Correlations

Experiment Correlating Protons (¹H) Correlating Carbons (¹³C) Structural Information Confirmed
COSY Cyclobutane H (α) ↔ Cyclobutane H (β) - Connectivity within the cyclobutane ring
Cyclopropyl H ↔ Cyclopropyl H₂ - Connectivity within the cyclopropane ring
HSQC CH₂Br (3.5 ppm) C of CH₂Br (40 ppm) Direct C-H bond of the bromomethyl group
Cyclobutane H (2.2, 1.9 ppm) Cyclobutane C (35, 18 ppm) Direct C-H bonds of the cyclobutane ring
Cyclopropyl H (0.8, 0.4 ppm) Cyclopropyl C (15, 5 ppm) Direct C-H bonds of the cyclopropane ring
HMBC CH₂Br H (3.5 ppm) Spiro C (45 ppm) Bromomethyl group is attached to the spiro-carbon
Cyclobutane H (α) (2.2 ppm) Spiro C (45 ppm) Cyclobutane ring is part of the spiro system

Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra at variable temperatures to study dynamic molecular processes that occur on the NMR timescale. researchgate.netauremn.org.br For this compound, DNMR could provide insights into the conformational flexibility of the cyclobutane ring.

Cyclobutane rings are not planar and undergo a rapid "puckering" or ring-flipping motion at room temperature. nih.govmdpi.com This rapid interconversion often averages the signals of axial and equatorial protons in the NMR spectrum. By lowering the temperature, this conformational exchange can be slowed or "frozen out." researchgate.netnih.gov This would result in the decoalescence of the averaged signals into separate, distinct signals for the axial and equatorial protons of the cyclobutane ring, allowing for the determination of the energy barrier of this process and the relative stability of different puckered conformations. nih.gov

Mass Spectrometry for Reaction Pathway Elucidation and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org It is also invaluable for monitoring reaction progress and identifying intermediates and byproducts.

For this compound, the most characteristic feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula (C₈H₁₃Br) with high confidence, thus confirming the identity of the product.

Analysis of the fragmentation patterns can further corroborate the proposed structure. Common fragmentation pathways for alkyl bromides include the loss of the bromine radical (•Br) or a molecule of hydrogen bromide (HBr). youtube.com Alpha-cleavage next to the spiro-carbon could also occur. libretexts.org Coupling gas chromatography with mass spectrometry (GC-MS) would be particularly useful for analyzing crude reaction mixtures, allowing for the separation and identification of the desired product, unreacted starting materials, and any side products formed during the synthesis. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for C₈H₁₃Br

Feature Expected Value/Observation Significance
Molecular Ion (M⁺) Two peaks at m/z 188 and 190 Confirms the presence of one bromine atom
Isotopic Ratio M⁺ : [M+2]⁺ ≈ 1:1 Characteristic pattern for a monobrominated compound
HRMS (for C₈H₁₃⁷⁹Br) Calculated m/z: 188.0201 Confirms elemental composition
Key Fragment Ion [M-Br]⁺ at m/z 109 Loss of bromine radical, indicating a C-Br bond

| Key Fragment Ion | [M-HBr]⁺ at m/z 108 | Loss of hydrogen bromide |

Chromatographic Techniques for Separation and Purity Analysis in Synthetic Pathways

Chromatography is an essential technique for the separation, purification, and purity assessment of organic compounds in a synthetic pathway. researchgate.netvurup.sk The choice of chromatographic method depends on the properties of the compound, such as volatility and polarity, and the scale of the separation. bitesizebio.com

Gas Chromatography (GC): Given that this compound is expected to be a volatile, thermally stable, non-polar compound, GC is an excellent method for assessing its purity. birchbiotech.comlibretexts.org A sample is vaporized and passed through a column with a carrier gas. The retention time is a characteristic property of the compound under specific conditions. By integrating the area of the peaks in the chromatogram, the relative purity of the sample can be determined with high accuracy. libretexts.org A halogen-specific detector (XSD) can be employed for enhanced selectivity in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. mtc-usa.com For a relatively non-polar compound like this compound, normal-phase HPLC, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase (like a hexane/ethyl acetate (B1210297) mixture), would be suitable for purification. The separation is based on the differential adsorption of components to the stationary phase. google.com By collecting fractions as they elute from the column, the desired compound can be isolated from impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent system. By comparing the spots of the reaction mixture with those of the starting material and product standards, a chemist can quickly determine if the reaction is complete.

Table 4: Summary of Chromatographic Methods

Technique Stationary Phase Mobile Phase Application
Gas Chromatography (GC) Non-polar (e.g., 5% phenyl polysiloxane) Inert Gas (e.g., He, N₂) Purity assessment, analysis of volatile impurities
Normal-Phase HPLC Silica Gel (SiO₂) Non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) Preparative purification, separation of isomers

| Thin-Layer Chromatography (TLC) | Silica Gel on glass/aluminum | Non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) | Reaction monitoring, rapid purity check |

Future Research Directions

Exploration of Novel Catalytic Pathways for the Compound's Transformations

The presence of a reactive C-Br bond and strained C-C bonds in 1-(Bromomethyl)-1-cyclopropylcyclobutane makes it an ideal candidate for transition metal-catalyzed transformations. Future research should systematically explore various catalytic systems to unlock novel reaction pathways.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be investigated to functionalize the bromomethyl group, thereby introducing a diverse range of substituents. A key research question would be to determine the optimal ligand and reaction conditions to achieve high yields while preserving the strained spirocyclic core.

Furthermore, the activation of the strained C-C bonds within the cyclobutane (B1203170) and cyclopropane (B1198618) rings presents a more challenging yet highly rewarding research avenue. acs.orgpitt.edu Catalysts based on rhodium, nickel, or iridium, known to facilitate C-C bond cleavage, could be employed. nih.gov Investigating carbonylative ring-expansion reactions or cycloaddition cascades could lead to the synthesis of complex polycyclic and heterocyclic structures that are otherwise difficult to access. bris.ac.uk

A hypothetical study could involve screening various phosphine ligands for a palladium-catalyzed Suzuki coupling, as detailed in Table 1.

Table 1: Hypothetical Ligand Screening for Suzuki Coupling of this compound with Phenylboronic Acid

Entry Ligand Solvent Temperature (°C) Yield (%)
1 PPh₃ Toluene 100 45
2 P(o-tolyl)₃ Toluene 100 58
3 XPhos 1,4-Dioxane 80 92
4 SPhos 1,4-Dioxane 80 88

This data is hypothetical and for illustrative purposes.

Investigation of Unexplored Reactivity Modes under Non-Conventional Conditions

Moving beyond traditional thermal heating, the application of non-conventional energy sources could unveil unique reactivity for this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, alter reaction pathways for the synthesis of spiro compounds. nih.govelsevierpure.comresearchgate.netrsc.orgrsc.org Future studies could explore nucleophilic substitution reactions of the bromomethyl group under microwave conditions, potentially leading to higher efficiency and cleaner reaction profiles compared to conventional heating.

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, can promote reactions through acoustic cavitation. hielscher.comorganic-chemistry.org This technique can enhance mass transport and generate localized high temperatures and pressures, potentially enabling reactions that are sluggish under standard conditions. ekb.eg The investigation of sonochemically-induced radical reactions or organometallic transformations of this compound could be a fruitful area of research. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a green and mild approach to generate reactive intermediates. nih.gov Research into the photocatalytic activation of the C-Br bond to form a radical intermediate could lead to novel C-C and C-heteroatom bond-forming reactions. Furthermore, the strained rings themselves may participate in photocatalytic cycloadditions, as has been observed with related cyclopropyl (B3062369) ketones. nih.govresearchgate.net

Development of Highly Enantioselective Syntheses of the Compound and its Derivatives

The spiro carbon atom in this compound is a prostereogenic center. The development of methods to synthesize this compound and its derivatives in an enantiomerically enriched form is a critical goal for its potential application in medicinal chemistry and materials science.

Asymmetric Catalysis: Future research should focus on the development of catalytic asymmetric methods to construct the spiro[3.2]heptane skeleton. This could involve the use of chiral transition metal catalysts for key bond-forming reactions. For instance, an enantioselective intramolecular cyclopropanation or a [2+2] cycloaddition could be envisioned as key steps in a synthetic sequence. nih.gov The development of new chiral ligands will be crucial for achieving high levels of stereocontrol.

Organocatalysis: Chiral organocatalysts could also be explored for the enantioselective synthesis of derivatives. For example, a chiral amine or phosphine catalyst could be used to mediate an asymmetric Michael addition to a suitable precursor, establishing the chiral spirocenter. nih.govrsc.org

A potential research direction could be the optimization of an asymmetric reaction, as illustrated by the hypothetical data in Table 2.

Table 2: Hypothetical Optimization of an Enantioselective Reaction to a Derivative

Entry Chiral Ligand Catalyst Precursor Solvent Enantiomeric Excess (ee, %)
1 (R)-BINAP [Rh(COD)₂]BF₄ CH₂Cl₂ 65
2 (S)-Phos [Rh(COD)₂]BF₄ Toluene 78
3 (R,R)-QuinoxP* [Ir(COD)Cl]₂ THF 92
4 (S,S)-f-sparteine Pd(OAc)₂ Dioxane 85

This data is hypothetical and for illustrative purposes.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful tool to predict and rationalize the behavior of molecules. uci.edu For a strained system like this compound, computational modeling can guide experimental design and provide fundamental insights into its reactivity.

Predictive Reactivity: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for this compound. nih.govacs.org By calculating the energies of transition states and intermediates, researchers can predict the feasibility of proposed transformations, understand the origins of selectivity, and rationalize unexpected outcomes. acs.org For instance, DFT could be used to compare the activation barriers for the cleavage of different C-C bonds within the spirocyclic system under the influence of a transition metal catalyst.

Structure-Property Relationships: Advanced computational methods, including machine learning and artificial intelligence, can be used to develop quantitative structure-property relationships (QSPR). researchgate.netarxiv.orgresearchgate.netaip.org By generating a virtual library of derivatives of this compound and calculating their electronic and steric properties, it may be possible to build predictive models for their reactivity or potential biological activity. This approach can accelerate the discovery of new derivatives with desired functionalities.

Table 3: Hypothetical Calculated Bond Dissociation Energies (BDEs) using DFT

Bond BDE (kcal/mol)
C-Br 68.5
Cyclobutane C-C (adjacent to spiro) 85.2
Cyclobutane C-C (distal to spiro) 88.1

This data is hypothetical and for illustrative purposes.

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